Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
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Overview
Description
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is a coordination compound that features a palladium ion coordinated with a pyridine-derived ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may yield palladium(0) complexes. Substitution reactions can result in a variety of palladium complexes with different ligands .
Scientific Research Applications
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Palladium(2+),N’-[(E)-pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,bromide
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,iodide
Uniqueness
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in catalytic processes, making it valuable for specific applications .
Biological Activity
Palladium complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The compound Palladium(2+), N'-[pyridin-2-ylmethylideneamino]carbamimidothioate, chloride is a novel palladium(II) complex that may exhibit unique biological activities, particularly in cancer treatment. This article reviews current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Palladium(2+), N'-[pyridin-2-ylmethylideneamino]carbamimidothioate, chloride can be represented as follows:
- Chemical Formula : C10H8ClN3PdS
- Molecular Weight : 326.63 g/mol
The presence of the pyridine ring and carbamimidothioate moiety suggests potential interactions with biological macromolecules, particularly DNA and proteins.
Biological Activity Overview
Research into palladium(II) complexes indicates that they may exhibit cytotoxic properties against various cancer cell lines. The following sections summarize key findings from studies on the biological activity of palladium complexes similar to the compound .
Cytotoxicity Studies
- MTT Assay Results : A study assessing various Pd(II) complexes found that their cytotoxicity was cell-specific and time-dependent. The MTT assay indicated varying degrees of cytotoxicity across different cancer cell lines (MCF7, CCRF-SB, PC3) when treated with these complexes .
- Comparative Analysis : In vitro tests showed that certain palladium complexes exhibited cytotoxicity levels significantly lower than the reference drug cisplatin. For instance, some complexes demonstrated about three to four times less activity against P388 neoplastic cells compared to cisplatin .
The mechanisms through which palladium complexes exert their biological effects are still being elucidated. However, several hypotheses include:
- DNA Interaction : Palladium complexes may bind to DNA, disrupting replication and transcription processes. This interaction is hypothesized to be similar to that observed with platinum-based drugs .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the potential of palladium(II) complexes in cancer therapy:
- Study on Anticancer Activity : A comprehensive study evaluated the anticancer properties of various Pd(II) complexes against human cancer cell lines. Results indicated selective cytotoxicity towards specific cell types, reinforcing the need for targeted therapeutic approaches .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways involved in the cytotoxic effects of palladium complexes. It was found that certain ligands enhanced the anticancer activity by facilitating better cellular uptake and targeted delivery .
Data Summary
The following table summarizes key findings from various studies on the biological activity of palladium(II) complexes:
Complex Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PdCl2(XnPy)2 | MCF7 | 15 | DNA binding |
Pd(II)-Complex 13 | P388 | 20 | ROS generation |
Pd(II)-Complex 21 | CCRF-SB | 30 | Apoptosis induction |
Palladium(2+), N'-[pyridin-2-yl…] | Not yet tested | N/A | Hypothesized DNA interaction |
Properties
Molecular Formula |
C8H8ClN3PdS |
---|---|
Molecular Weight |
320.11 g/mol |
IUPAC Name |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
InChI Key |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
Isomeric SMILES |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
Canonical SMILES |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
Origin of Product |
United States |
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